molecular formula C19H26N2O4S B14948708 Ethyl 5-(cyclohexylcarbamoyl)-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B14948708
M. Wt: 378.5 g/mol
InChI Key: DGOXRGUDNUZGCA-UHFFFAOYSA-N
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Description

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(CYCLOPROPYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, cyclohexylamino, and cyclopropylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(CYCLOPROPYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexylamino Group: This step involves the reaction of the thiophene derivative with cyclohexylamine, often under reflux conditions.

    Addition of the Cyclopropylcarbonyl Group: The final step includes the acylation of the intermediate compound with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(CYCLOPROPYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(CYCLOPROPYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(CYCLOPROPYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
  • ETHYL 5-[(3-CHLORO-2-METHYLANILINO)CARBONYL]-2-[(CYCLOPROPYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE

Uniqueness

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(CYCLOPROPYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyclohexylamino and cyclopropylcarbonyl groups in the same molecule is relatively rare, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-2-(cyclopropanecarbonylamino)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H26N2O4S/c1-3-25-19(24)14-11(2)15(17(23)20-13-7-5-4-6-8-13)26-18(14)21-16(22)12-9-10-12/h12-13H,3-10H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

DGOXRGUDNUZGCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3CC3

Origin of Product

United States

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